molecular formula C8H6F2O3S B1435324 2,3-Difluoro-4-(methylsulfonyl)benzaldehyde CAS No. 1894950-31-2

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde

Cat. No.: B1435324
CAS No.: 1894950-31-2
M. Wt: 220.2 g/mol
InChI Key: IIZPMBZWPVMRDK-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C8H6F2O3S. It is structurally related to benzaldehyde, featuring a benzene ring substituted with two fluorine atoms and a methylsulfonyl group. This compound is primarily used as a reagent in organic synthesis and has been investigated for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(methylsulfonyl)benzaldehyde typically involves the introduction of fluorine atoms and a methylsulfonyl group onto a benzaldehyde core. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and the methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms or the methylsulfonyl group.

Major Products Formed

    Oxidation: 2,3-Difluoro-4-(methylsulfonyl)benzoic acid.

    Reduction: 2,3-Difluoro-4-(methylsulfonyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methylsulfonyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzaldehyde: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.

    4-Methylsulfonylbenzaldehyde: Lacks the fluorine atoms, which can affect its biological activity and reactivity.

    2,3-Dichloro-4-(methylsulfonyl)benzaldehyde: Similar structure but with chlorine atoms instead of fluorine, which can alter its chemical properties and reactivity.

Uniqueness

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde is unique due to the combination of fluorine atoms and a methylsulfonyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, while the methylsulfonyl group provides additional sites for chemical modification.

Properties

IUPAC Name

2,3-difluoro-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3S/c1-14(12,13)6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZPMBZWPVMRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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